

Application Notes and Protocols: JNJ-10191584 for In Vitro Cell Culture

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Audience: Researchers, scientists, and drug development professionals.

Introduction: JNJ-10191584 is a potent and selective antagonist of the histamine H4 receptor. [1][2][3][4] It has been utilized in preclinical research to investigate the role of the H4 receptor in various physiological and pathological processes, including inflammation and pain.[1][5] These application notes provide detailed protocols for the use of JNJ-10191584 in in vitro cell culture experiments, including recommended concentration ranges and methodologies for assessing its biological effects.

Data Presentation: In Vitro Activity of JNJ-10191584

The following table summarizes the key in vitro activities of JNJ-10191584 based on published data. These values serve as a reference for determining appropriate starting concentrations for your experiments.



Parameter	Species	Value	Notes	Reference
Ki (Histamine H4 Receptor)	Human	26 nM	Binding affinity	[2][3][4]
Ki (Histamine H4 Receptor)	Human	79.42 nM	Binding affinity	[1]
Ki (Histamine H3 Receptor)	Human	3,981 nM	Demonstrates selectivity for H4 over H3	[1]
Ki (Histamine H3 Receptor)	Human	14.1 μΜ	Demonstrates >540-fold selectivity for H4 over H3	[2][3][4]
IC50 (Eosinophil Chemotaxis)	-	530 nM	Inhibition of chemotaxis	[1][2][3][4]
IC50 (Mast Cell Chemotaxis)	-	138 nM	Inhibition of chemotaxis	[1][2][3][4]

Experimental Protocols

Determining Optimal Concentration of JNJ-10191584 (Cell Viability/Cytotoxicity Assay)

This protocol describes a general method to determine the optimal, non-toxic concentration range of JNJ-10191584 for your specific cell line using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue™.

Materials:

- JNJ-10191584
- Appropriate cell line and complete culture medium
- 96-well cell culture plates



- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - \circ Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.
 - Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Preparation of JNJ-10191584 Working Solutions:
 - Prepare a stock solution of JNJ-10191584 (e.g., 10 mM in DMSO).
 - \circ Perform serial dilutions of the stock solution in complete culture medium to prepare a range of working concentrations. A suggested starting range is from 1 nM to 100 μ M.
- Treatment of Cells:
 - After 24 hours of incubation, carefully remove the medium from the wells.
 - Add 100 μL of the prepared JNJ-10191584 working solutions to the respective wells.
 - Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
 - Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).
- Cell Viability Assessment (MTT Assay Example):



- After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C until formazan crystals are visible.
- Carefully remove the medium and add 100 μL of solubilization buffer to each well.
- Gently shake the plate for 15 minutes to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot a dose-response curve to determine the concentration at which JNJ-10191584 exhibits cytotoxic effects. The optimal working concentration for subsequent experiments should be below this cytotoxic threshold.



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Caption: Workflow for determining the optimal concentration of JNJ-10191584.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol details the detection of apoptosis in cells treated with JNJ-10191584 using flow cytometry.

Materials:



- JNJ-10191584
- Appropriate cell line and complete culture medium
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit
- · Propidium Iodide (PI) solution
- Binding Buffer
- · Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
 - o Incubate for 24 hours.
 - Treat cells with the predetermined optimal concentration of JNJ-10191584 and a vehicle control. Include a positive control for apoptosis if available (e.g., staurosporine).
 - Incubate for the desired time (e.g., 24 or 48 hours).
- Cell Harvesting and Staining:
 - Harvest both adherent and floating cells.
 - Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
 - \circ Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
 - Add 5 μL of Annexin V-FITC and 5 μL of PI.



- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - · Analyze the samples on a flow cytometer within one hour of staining.
 - Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
 - Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis using Propidium Iodide

This protocol outlines the analysis of cell cycle distribution in cells treated with JNJ-10191584.

Materials:

- JNJ-10191584
- Appropriate cell line and complete culture medium
- 6-well cell culture plates
- Cold 70% Ethanol
- PBS
- Propidium Iodide (PI) staining solution (containing RNase A)
- · Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates and incubate for 24 hours.

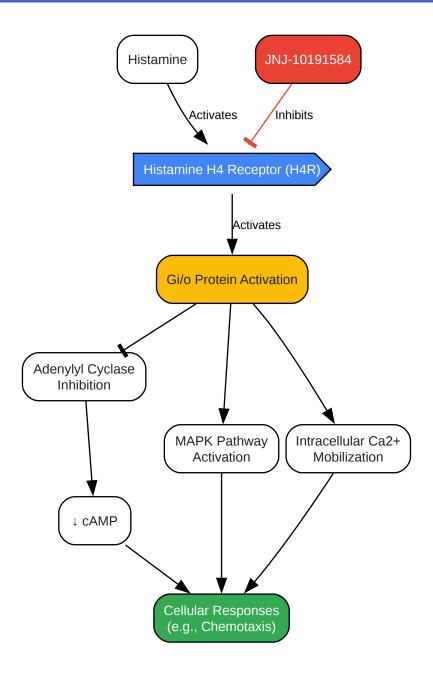


- Treat cells with the desired concentration of JNJ-10191584 and a vehicle control.
- Incubate for the chosen duration (e.g., 24 or 48 hours).
- Cell Fixation:
 - Harvest the cells and wash once with PBS.
 - Resuspend the cell pellet in 500 μL of cold PBS.
 - While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
 - Incubate at -20°C for at least 2 hours (or overnight).
- Staining and Analysis:
 - Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
 - Wash the cell pellet with PBS.
 - Resuspend the cells in 500 μL of PI staining solution.
 - Incubate for 30 minutes at room temperature in the dark.
 - Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6][7][8]

Signaling Pathway and Logical Relationships

JNJ-10191584 acts as an antagonist to the Histamine H4 Receptor (H4R), a G-protein coupled receptor. Its primary mechanism is the blockade of downstream signaling typically initiated by histamine binding.

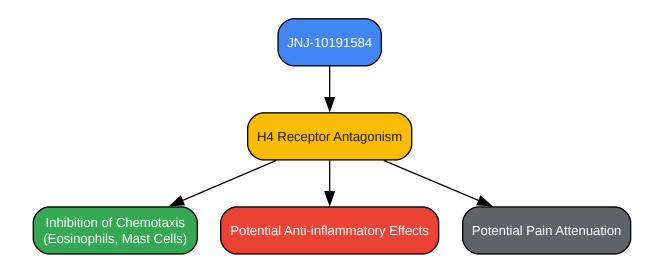




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Caption: Simplified H4 Receptor signaling pathway inhibited by JNJ-10191584.





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Caption: Logical relationship of JNJ-10191584's mechanism and effects.

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